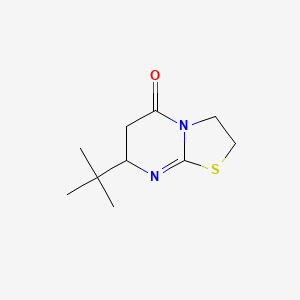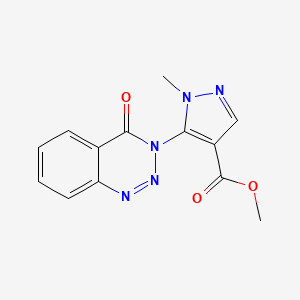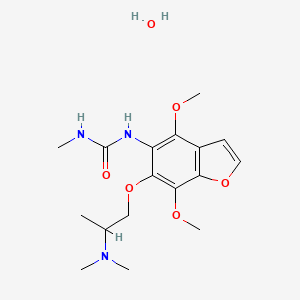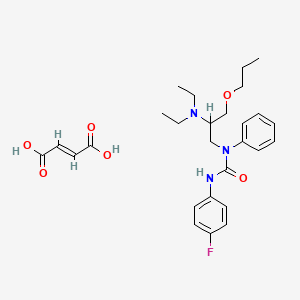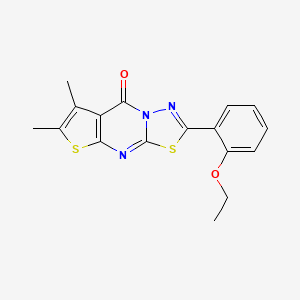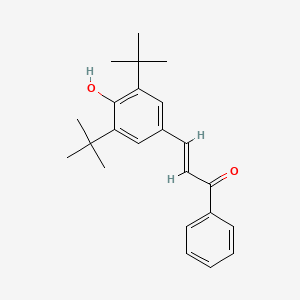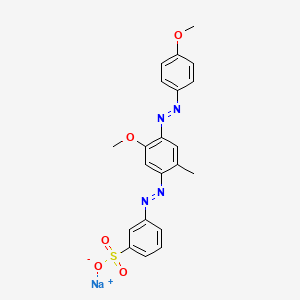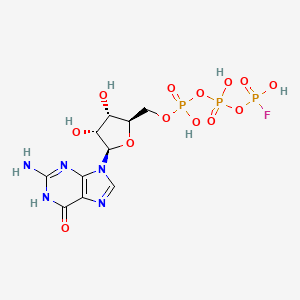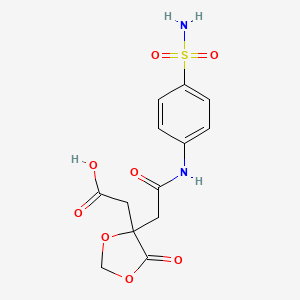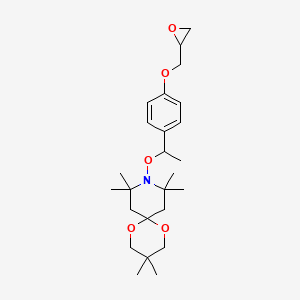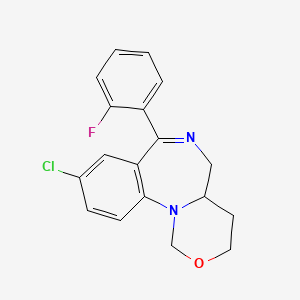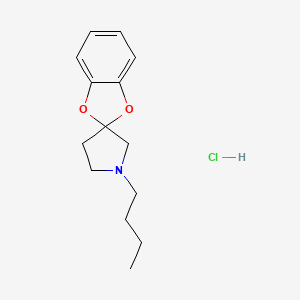
Spiro(1,3-benzodioxole-2,3'-pyrrolidine), 1'-butyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride is a chemical compound with a unique spirocyclic structure. This compound features a benzodioxole ring fused to a pyrrolidine ring, with a butyl group attached to the nitrogen atom of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide is generated in situ and reacts with a dipolarophile such as benzodioxole chalcones . This reaction forms the spirocyclic structure in a single step, creating multiple bonds and stereocenters simultaneously.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure the efficient formation of the desired product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the overall process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to protein active sites, influencing various biological processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindole derivatives: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
Spiroindole derivatives: Another class of spirocyclic compounds with potential medicinal applications.
Uniqueness
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride is unique due to its specific combination of a benzodioxole ring and a pyrrolidine ring, along with the butyl group and hydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
113954-71-5 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
1'-butylspiro[1,3-benzodioxole-2,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-3-9-15-10-8-14(11-15)16-12-6-4-5-7-13(12)17-14;/h4-7H,2-3,8-11H2,1H3;1H |
Clé InChI |
SBBJQRYEESQOQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCC2(C1)OC3=CC=CC=C3O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


